molecular formula C19H13F3N4O2S B2960789 N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251604-88-2

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2960789
CAS No.: 1251604-88-2
M. Wt: 418.39
InChI Key: ZOUGRKOOLPZQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes two fluorinated aromatic substituents: a 3,4-difluorophenyl group and a 4-fluorobenzyl moiety. While direct biological data for this compound is absent in the provided evidence, structural analogs highlight its relevance in medicinal chemistry.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-14-5-3-13(4-6-14)11-26(15-7-8-16(21)17(22)10-15)29(27,28)18-2-1-9-25-12-23-24-19(18)25/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUGRKOOLPZQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selective fluorination.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of the target compound and its closest analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Notes
Target : N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide C20H14F3N4O2S 443.4 (calculated) - 3,4-difluorophenyl
- 4-fluorobenzyl
Not reported Hypothesized antimalarial activity based on analogs
8a (): N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide C19H13ClF2N4O2S 434.8 - 3,5-difluorophenyl
- 3-chlorobenzyl
160–162 Antimalarial candidate; IC50 data not provided
6a (): N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide C12H8F2N4O2S 310.3 - 3,5-difluorophenyl 184–186 Intermediate for analogs; no substituent on triazolo ring
: N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide C21H17F3N4O2S 446.4 - 3,5-difluorobenzyl
- 4-fluorophenyl
- 3-ethyl on triazolo ring
Not reported Higher molecular weight due to ethyl group
: N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide C20H15F3N4O2S 432.4 - 3,5-difluorobenzyl
- 3-fluorophenyl
- 3-methyl on triazolo ring
Not reported Compact substituents may enhance bioavailability

Key Observations:

Fluorination Patterns :

  • The target compound ’s 3,4-difluorophenyl group differs from analogs like 8a (3,5-difluorophenyl) and (3,5-difluorobenzyl). Fluorine positioning impacts electronic properties and target binding; 3,4-difluoro may alter steric hindrance compared to 3,5-difluoro .
  • The 4-fluorobenzyl group in the target is distinct from 8a ’s 3-chlorobenzyl, suggesting differences in lipophilicity and metabolic stability.

Triazolo Ring Modifications :

  • The target lacks alkyl groups (e.g., 3-methyl or 3-ethyl) on the triazolo ring, present in . Such groups may enhance metabolic stability but increase molecular weight .

Physicochemical Properties :

  • Melting points for analogs range from 160–186°C, influenced by substituent symmetry and hydrogen bonding. The target’s melting point is unreported but likely falls within this range.
  • Molecular weights vary significantly: the target (443.4) is lighter than (446.4) but heavier than 6a (310.3), reflecting substituent complexity.

Biological Implications: 8a and 6a are precursors or candidates for antimalarial agents, though specific activity data (e.g., IC50) are absent. compounds, with ethyl/methyl groups, may exhibit improved pharmacokinetics but require empirical validation.

Biological Activity

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H16F2N4O2S
  • Molecular Weight : 398.42 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The key step is the cyclization of appropriate precursors to form the triazole structure.
  • Sulfonamide Group Introduction : The sulfonamide moiety is introduced via nucleophilic substitution reactions.
  • Fluorination : The introduction of fluorine atoms is typically achieved through electrophilic aromatic substitution.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazole derivatives showed potent antiproliferative activity against various cancer cell lines such as breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Triazolo derivatives have also been reported to possess antimicrobial activities:

  • In vitro studies revealed that certain triazole compounds exhibited antibacterial effects comparable to standard antibiotics like streptomycin. This suggests potential applications in treating bacterial infections .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar sulfonamides are known to inhibit dihydropteroate synthase in bacteria.
  • Interference with Cell Signaling Pathways : The compound may disrupt key signaling pathways involved in cell growth and survival.

Case Studies

  • Study on Anticancer Efficacy :
    • A series of experiments conducted on breast cancer cell lines indicated that derivatives similar to our compound inhibited tumor growth by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Screening :
    • A comparative study evaluated various triazole derivatives against clinical strains of bacteria. Results showed that some derivatives had minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves multi-step processes, starting with the preparation of the triazolo[4,3-a]pyridine core. Key steps include:

  • Heterocyclic Core Formation : Cyclization of pyridine derivatives with hydrazine or its analogs under controlled temperatures (e.g., 80–120°C) to form the triazolo-pyridine scaffold .
  • Sulfonylation : Reaction of the core with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C to introduce the sulfonamide group .
  • Substitution Reactions : Sequential alkylation or arylation using fluorophenyl precursors, often employing coupling agents like NaIO₄ in THF/H₂O mixtures to ensure regioselectivity .
    Critical Note : Optimize stoichiometry of fluorophenyl reagents to avoid byproducts from over-substitution.

Basic: What analytical techniques are recommended for purity and structural characterization?

  • Purity Analysis :
    • HPLC : Use high-resolution columns (e.g., Chromolith® RP-18e) with acetonitrile/water gradients (5–95% over 20 min) to detect impurities <0.1% .
    • LC-MS : Electrospray ionization (ESI+) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺) and detect trace impurities .
  • Structural Confirmation :
    • NMR : ¹⁹F NMR (470 MHz) to resolve fluorine environments; ¹H NMR (500 MHz) with DMSO-d₆ for aromatic proton assignments .
    • X-ray Crystallography : Single-crystal analysis to validate stereochemistry and bond lengths (e.g., C–F bond: ~1.34 Å) .

Advanced: How can the sulfonamide group introduction be optimized for higher yields?

  • Reagent Selection : Use freshly distilled sulfonyl chlorides to prevent hydrolysis.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) at 5 mol% to accelerate sulfonylation .
  • Solvent System : Anhydrous THF with molecular sieves (3Å) to absorb moisture, maintaining yields >85% .
  • Workup : Quench excess reagents with ice-cold NaHCO₃, followed by extraction with ethyl acetate to isolate the product .

Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?

  • Case Study : Discrepancies in ¹H NMR aromatic signals may arise from:
    • Polymorphism : Recrystallize the compound from ethanol/water (7:3) to obtain a uniform crystalline phase .
    • Residual Solvents : Use DMSO-d₆ pre-dried over CaH₂ to eliminate solvent peak interference.
    • Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy (e.g., Δ < 2 ppm) .

Advanced: What strategies are effective for studying biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases) based on the triazolo-pyridine scaffold’s electron-deficient nature .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorophenyl substitutions to assess impact on binding affinity. For example, replacing 3,4-difluorophenyl with 4-fluorophenyl reduces steric hindrance in hydrophobic pockets .
  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to identify inhibitory activity (IC₅₀ < 1 µM indicates high potency) .

Advanced: How to address solubility challenges in pharmacological assays?

  • Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) to achieve 10 mM stock solutions without precipitation .
  • Micelle Formation : Incorporate 0.1% Tween-80 in aqueous buffers to enhance bioavailability during cell-based assays .

Advanced: What computational methods predict metabolic stability?

  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism. The compound’s logP (~3.2) suggests moderate hepatic clearance .
  • In Silico Metabolism : MetaSite software simulates phase I oxidation sites, highlighting the difluorophenyl group as a potential hotspot for hydroxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.